molecular formula C20H17ClN2O4S B3402516 1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide CAS No. 1058385-90-2

1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide

Cat. No. B3402516
CAS RN: 1058385-90-2
M. Wt: 416.9 g/mol
InChI Key: GBCOICPEKWHLST-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide, commonly known as CFIM, is a synthetic compound with potential applications in scientific research. It belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities. CFIM has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In

Scientific Research Applications

CFIM has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro, including breast cancer, lung cancer, and colon cancer cells. CFIM has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, CFIM has been studied for its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and inflammatory bowel disease.

Mechanism of Action

The exact mechanism of action of CFIM is not fully understood, but it is thought to involve the inhibition of a specific enzyme called carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CAIX, CFIM may disrupt the pH balance in the tumor microenvironment, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
CFIM has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on CAIX, CFIM has been shown to inhibit the activity of other enzymes, such as carbonic anhydrase II and III. CFIM has also been shown to inhibit the migration and invasion of cancer cells. In terms of physiological effects, CFIM has been shown to reduce tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

CFIM has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It also has a well-defined chemical structure, which allows for accurate characterization and analysis. However, there are also limitations to the use of CFIM in lab experiments. It is a relatively new compound, and its biological activity and toxicity have not been fully characterized. In addition, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on CFIM. One area of research could be to further elucidate its mechanism of action and its effects on cancer cells. This could involve studying its effects on other enzymes and pathways involved in cancer cell growth and survival. Another area of research could be to study its effects on other diseases, such as Alzheimer's disease and inflammatory bowel disease. Finally, research could be conducted to optimize the synthesis method of CFIM and to develop more potent and selective analogs.

properties

IUPAC Name

1-(2-chlorophenyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c21-17-5-2-1-4-15(17)13-28(25,26)22-16-8-7-14-9-10-23(18(14)12-16)20(24)19-6-3-11-27-19/h1-8,11-12,22H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCOICPEKWHLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide
Reactant of Route 2
1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide
Reactant of Route 3
1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide
Reactant of Route 4
1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide
Reactant of Route 5
1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide
Reactant of Route 6
1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide

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